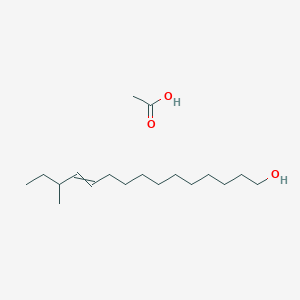
Acetic acid;13-methylpentadec-11-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;13-methylpentadec-11-en-1-ol is a chemical compound with the molecular formula C18H36O3. It is known for its unique structure, which includes a long carbon chain with a double bond and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;13-methylpentadec-11-en-1-ol can be achieved through several methods. One common approach involves the esterification of 13-methylpentadec-11-en-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;13-methylpentadec-11-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 13-methylpentadec-11-en-1-one or 13-methylpentadec-11-en-1-oic acid.
Reduction: Formation of 13-methylpentadecan-1-ol.
Substitution: Formation of 13-methylpentadec-11-en-1-chloride or 13-methylpentadec-11-en-1-amine.
Scientific Research Applications
Acetic acid;13-methylpentadec-11-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;13-methylpentadec-11-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may also participate in chemical reactions, altering the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;13-methylpentadec-11-en-1-ol: Known for its unique structure and properties.
Acetic acid;tetradec-13-en-1-ol: Similar structure but with a shorter carbon chain.
11-Pentadecen-1-ol, 13-methyl-, acetate: An isomer with different spatial arrangement.
Uniqueness
This compound stands out due to its specific combination of a long carbon chain, double bond, and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
120965-72-2 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
acetic acid;13-methylpentadec-11-en-1-ol |
InChI |
InChI=1S/C16H32O.C2H4O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17;1-2(3)4/h12,14,16-17H,3-11,13,15H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VERXVMWBKXQWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=CCCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















